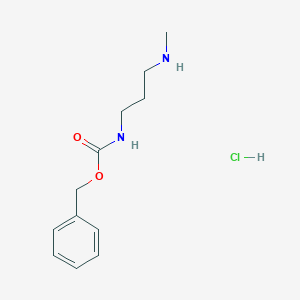

1-Cbz-Amino-3-methylaminopropane hydrochloride

描述

1-Cbz-Amino-3-methylaminopropane hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 g/mol . It is commonly used in organic synthesis and research applications due to its unique chemical properties.

准备方法

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydroxide or hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-Cbz-Amino-3-methylaminopropane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

1-Cbz-Amino-3-methylaminopropane hydrochloride serves as an important building block in various scientific disciplines:

Chemistry

- Synthesis of Complex Molecules : It is frequently utilized as a precursor in the synthesis of more complex organic compounds. The carbobenzyloxy (Cbz) group enhances the compound's stability and reactivity, making it suitable for further chemical transformations.

Biology

- Biochemical Pathway Studies : The compound aids in elucidating biochemical pathways and enzyme interactions. Its ability to act as a substrate or inhibitor allows researchers to investigate specific enzymatic processes.

Medicine

- Pharmaceutical Intermediate : It plays a critical role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

Industry

- Production of Specialty Chemicals : The compound is used in the manufacturing of specialty chemicals, contributing to various industrial applications.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates potential antimicrobial properties, with studies showing effectiveness against various bacterial strains. This suggests possible applications in infection treatment.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anti-cancer agent through metabolic enzyme inhibition.

Neuropharmacological Effects

Investigations into its neuropharmacological properties reveal modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are essential for mood regulation and cognitive functions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Antibacterial Efficacy

A study tested the compound against common bacterial pathogens, finding significant inhibition rates comparable to established antibiotics, indicating its potential as a therapeutic agent against infections.

Cancer Treatment

In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, suggesting its application as an anti-cancer agent.

Neurotransmitter Modulation

Research involving animal models indicated that administration of the compound resulted in altered levels of serotonin and dopamine, providing insights into its possible use in treating mood disorders.

作用机制

The mechanism of action of 1-Cbz-Amino-3-methylaminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

1-Cbz-Amino-3-methylaminopropane hydrochloride can be compared with other similar compounds, such as:

- 1-Cbz-Amino-2-methylaminopropane hydrochloride

- 1-Cbz-Amino-4-methylaminopropane hydrochloride

- 1-Cbz-Amino-3-ethylaminopropane hydrochloride

These compounds share similar structural features but differ in the position or type of substituents on the carbon chain. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .

生物活性

1-Cbz-Amino-3-methylaminopropane hydrochloride is a compound that has garnered attention for its potential biological activities. Its structure, characterized by the presence of a carbobenzyloxy (Cbz) group, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, interactions with biomolecules, and implications for therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 220.7 g/mol

- CAS Number : 1179362-09-4

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Interaction : The compound can interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition. This interaction is crucial for understanding its role in metabolic pathways and potential therapeutic effects .

- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and affect cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. This effect is likely mediated through the inhibition of specific metabolic enzymes that are critical for cancer cell survival .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Preliminary studies suggest it may influence serotonin and dopamine pathways, which are pivotal in mood regulation and cognitive functions .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Efficacy : A study tested the compound against common bacterial pathogens and found significant inhibition rates comparable to established antibiotics .

- Cancer Treatment : In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an anti-cancer agent .

- Neurotransmitter Modulation : Research involving animal models indicated that administration of the compound resulted in altered levels of serotonin and dopamine, providing insights into its possible use in treating mood disorders .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cbz-Amino-3-methylaminopropane hydrochloride, and how can reaction conditions be optimized for reproducibility?

The synthesis of hydrochloride salts often involves reacting the free amine with hydrochloric acid under controlled conditions. For carbobenzyloxy (Cbz)-protected amines, a typical approach includes introducing the Cbz group via benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) . Reaction efficiency can be optimized by monitoring pH, temperature, and stoichiometry. For example, automated continuous flow reactors or inert atmospheres (e.g., nitrogen) may enhance yield and reduce side reactions . Purification via recrystallization or column chromatography using solvents like methanol/dichloromethane mixtures is critical to isolate high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., Cbz-protected amine protons at ~7.3 ppm for aromatic protons and ~5.1 ppm for the CH₂ group) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times should match certified reference standards .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Discrepancies may indicate impurities or degradation .

Q. What are the stability profiles of this compound under varying storage conditions?

Hydrochloride salts are generally hygroscopic. Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis. Stability studies suggest degradation occurs at >40°C or in aqueous solutions with pH <3, forming deprotected amines or byproducts . Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

Discrepancies often arise from solvent effects, pH, or impurities. Cross-validate results using:

- Deuterated Solvent Consistency : Ensure identical solvents (e.g., D₂O vs. DMSO-d₆) for NMR comparisons .

- High-Purity Standards : Use certified reference materials to eliminate impurity interference .

- pH Control : Adjust sample pH to match literature conditions, as protonation states alter chemical shifts .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

Enantiomeric control can be achieved via:

- Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) during crystallization .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in the amine protection step .

- Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak® IA) to isolate enantiomers .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or receptor binding?

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled ligands.

- Molecular Docking : Simulate interactions with target proteins (e.g., proteases or GPCRs) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine structure-activity relationships .

Q. What methodologies are recommended for tracking degradation pathways of this compound in biological matrices?

- LC-MS/MS : Monitor degradation products (e.g., free amines or oxidized species) in plasma or buffer solutions. Use stable isotope-labeled analogs as internal standards .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify labile functional groups .

属性

IUPAC Name |

benzyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-13-8-5-9-14-12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHGWSCWTXESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662568 | |

| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-09-4 | |

| Record name | Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。